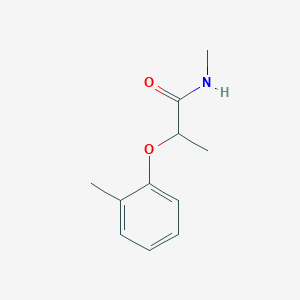

N-methyl-2-(2-methylphenoxy)propanamide

Description

Properties

IUPAC Name |

N-methyl-2-(2-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-6-4-5-7-10(8)14-9(2)11(13)12-3/h4-7,9H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDJTZNAMBAFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methylphenoxy)propanamide typically involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the 2-methylphenoxy group. This is followed by the reaction with N-methylpropanamide under suitable conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-methyl-2-(2-methylphenoxy)propanamide may involve similar synthetic routes but on a larger scale. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methylphenoxy)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-methyl-2-(2-methylphenoxy)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-methyl-2-(2-methylphenoxy)propanamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis based on substituent variations, molecular interactions, and observed activities:

Table 1: Structural and Functional Comparison of N-methyl-2-(2-methylphenoxy)propanamide and Analogs

| Compound Name | Structural Features | Key Differences | Biological Activity/Applications | Source |

|---|---|---|---|---|

| N-methyl-2-(2-methylphenoxy)propanamide | Methyl group on N; 2-methylphenoxy at α-position | Reference compound | Hypothesized anticonvulsant/analgesic activity | |

| N-benzyl-2-(2-methylphenoxy)propanamide | Benzyl group replaces methyl on N; 2-methylphenoxy retained | Increased lipophilicity | Anticonvulsant activity in animal models | |

| N-methyl-2-phenylpropanamide | Methyl on N; phenyl group replaces phenoxy | Lacks ether oxygen; simpler structure | Research compound (unclear therapeutic focus) | |

| N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide | Methoxy and 2-methylphenyl on ethyl side chain | Extended alkyl chain with methoxy | Analgesic potential (opioid pathway modulation) | |

| N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide | 3-Aminophenyl and 2-methoxyphenoxy substituents | Amino group enhances polarity | Improved membrane permeability for intracellular targets | |

| 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide | Isopropyloxy and methyl groups on phenyl ring | Steric hindrance from isopropyloxy | Enzyme inhibition/receptor modulation |

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: N-Benzyl vs. Phenoxy vs. Phenyl: The ether oxygen in the phenoxy group (vs. phenyl) may facilitate hydrogen bonding with biological targets, as seen in analogs like N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide, which interacts with opioid receptors .

Functional Group Modifications: Methoxy Substitution: The methoxy group in N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide increases lipophilicity and membrane permeability compared to hydroxy or ethoxy analogs, suggesting a balance between solubility and bioavailability . Amino Groups: The 3-aminophenyl substituent introduces polarity, which may shift target selectivity toward charged or polar enzymes/receptors .

Pharmacological Profiles :

- Analogs with benzyl or extended alkyl chains (e.g., N-benzyl derivatives) show promise in neurological applications, while simpler analogs like N-methyl-2-phenylpropanamide lack defined therapeutic roles, underscoring the importance of substituent complexity .

Q & A

Basic: What are the optimal synthetic routes for N-methyl-2-(2-methylphenoxy)propanamide, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of a phenoxy intermediate via nucleophilic substitution (e.g., coupling 2-methylphenol with a halogenated propanamide derivative). Key parameters include:

- Reagent selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for amide bond formation .

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity product .

Validation : Monitor reaction progress via TLC or LC-MS, and confirm final structure using , , and FT-IR .

Basic: How can the crystal structure of N-methyl-2-(2-methylphenoxy)propanamide be resolved, and which software tools are recommended for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at 100 K to minimize thermal motion artifacts .

- Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically .

Validation : Check for crystallographic R-factors (<5%), and validate geometry using tools like PLATON or Mercury .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?

Answer:

Discrepancies may arise from assay conditions or target specificity. Methodological strategies include:

- Dose-response curves : Perform full IC/EC titrations to account for potency variations .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) to confirm binding kinetics .

- Cell-line specificity : Test across multiple cell lines (e.g., HEK293, HepG2) to identify off-target effects .

Data analysis : Use statistical tools like ANOVA to assess significance, and report confidence intervals .

Advanced: What computational methods are effective for predicting the binding modes of N-methyl-2-(2-methylphenoxy)propanamide with biological targets?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for conformational changes .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QM/MM : Combine quantum mechanics/molecular mechanics to model electronic interactions at active sites (e.g., enzyme catalytic residues) .

Validation : Cross-reference with experimental SAR (structure-activity relationship) data and mutagenesis studies .

Advanced: How can metabolic pathways of this compound be characterized to inform pharmacokinetic studies?

Answer:

- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors, and identify metabolites via LC-HRMS (high-resolution mass spectrometry) .

- Stable isotope labeling : Track -labeled compound to elucidate fragmentation patterns .

- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Reporting : Include metabolic maps highlighting Phase I (oxidation) and Phase II (glucuronidation) pathways .

Advanced: What strategies are recommended for analyzing polymorphism in N-methyl-2-(2-methylphenoxy)propanamide, and how does this affect bioavailability?

Answer:

- Solid-form screening : Use slurry crystallization in 10+ solvents (e.g., ethanol, acetonitrile) to identify polymorphs .

- Thermal analysis : DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to map melting points and stability .

- Bioavailability correlation : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Tools : Pair with PXRD (powder X-ray diffraction) and Raman spectroscopy for polymorph identification .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve the pharmacological profile of this compound?

Answer:

- Scaffold modification : Introduce substituents at the phenoxy group (e.g., halogens, methoxy) to enhance target affinity .

- Bioisosteric replacement : Swap the propanamide moiety with thioamide or sulfonamide groups to improve metabolic stability .

- In silico screening : Use ChemAxon or MOE to predict logP, solubility, and ligand efficiency metrics .

Validation : Test analogs in orthogonal assays (e.g., permeability via Caco-2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.